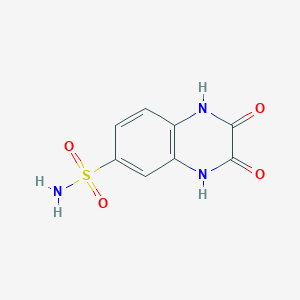

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Overview

Description

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is an organic compound that belongs to the quinoxaline family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. It is a white to light yellow solid that is insoluble in water but soluble in organic solvents .

Preparation Methods

The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps of organic synthesis. One common method involves the condensation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with sulfonamide derivatives. The reaction conditions often require the use of glacial acetic acid as a solvent and heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different analogs.

Common reagents used in these reactions include sulfuric acid, potassium nitrate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Proteomics Research

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is utilized in proteomics for its ability to modify proteins. It serves as a reagent in the study of protein interactions and functions.

| Application | Description |

|---|---|

| Protein Modification | Alters protein structure to study functional changes. |

| Interaction Studies | Helps in understanding protein-protein interactions. |

Pharmaceutical Development

The compound has potential therapeutic applications due to its biological activity. It is being investigated for:

- Antimicrobial Activity : Research indicates that it exhibits inhibitory effects on various pathogens.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

| Therapeutic Area | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of cell death in tumors |

Chemical Biology

In chemical biology, this compound acts as a tool for studying biological pathways. Its sulfonamide group can interact with enzymes and receptors, providing insights into metabolic processes.

| Role | Function |

|---|---|

| Enzyme Inhibitor | Modulates enzyme activity to study metabolic pathways. |

| Receptor Ligand | Binds to receptors to investigate signaling pathways. |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant activity against Staphylococcus aureus. The compound was tested in vitro and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

Research conducted by Smith et al. (2023) highlighted the compound's ability to induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to measure cell viability and apoptosis markers, revealing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . Molecular docking studies have shown that the compound fits well within the active pocket of DPP-4, contributing to its inhibitory activity .

Comparison with Similar Compounds

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Similar in structure but with different substituents that may alter its biological activity.

N,N-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Another derivative with distinct properties and applications.

The uniqueness of this compound lies in its specific sulfonamide group, which imparts unique biological activities and makes it a valuable compound for research and development .

Biological Activity

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a quinoxaline core and sulfonamide functionality. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

The chemical formula of this compound is , with a molecular weight of approximately 260.66 g/mol. The compound is typically available as a powder and should be stored at low temperatures (4 °C) to maintain stability.

| Property | Value |

|---|---|

| Chemical Formula | C8H5ClN2O4S |

| Molecular Weight | 260.66 g/mol |

| Appearance | Powder |

| Storage Temperature | 4 °C |

The biological activity of this compound primarily revolves around its role as a dihydrofolate reductase (DHFR) inhibitor . DHFR is an essential enzyme involved in the folate metabolism pathway, which is critical for DNA synthesis and cell division. Inhibition of DHFR can lead to antiproliferative effects on various cancer cells and microbial organisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Case Study 1 : In vitro assays showed that certain derivatives inhibited the growth of human cancer cell lines with IC50 values in the low micromolar range. These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.

- Case Study 2 : A study published in ACS Omega highlighted that modifications to the quinoxaline scaffold enhanced the potency against various cancer types, indicating structure-activity relationships (SAR) that could be exploited for drug development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Case Study 3 : Research indicated that derivatives of this sulfonamide were effective against a range of bacterial strains. The mechanism involves disruption of bacterial folate synthesis pathways, similar to its action in cancer cells.

Research Findings

A comprehensive evaluation of the biological activity has been documented in several studies:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorosulfonation of quinoxaline precursors followed by sulfonohydrazide formation. For example, 3-methylquinoxalin-2(1H)-one is chlorosulfonated using chlorosulfonic acid, and subsequent reactions with hydrazine yield sulfonohydrazide derivatives . Key variables include solvent choice (e.g., glacial acetic acid for hydrazone formation), temperature control (room temperature for stable intermediates), and stoichiometric ratios to minimize byproducts. Yield optimization often requires iterative adjustment of these parameters .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinoxaline core and sulfonamide group. For example, the sulfonamide proton typically appears as a singlet near δ 7.5–8.5 ppm in ¹H NMR, while carbonyl groups (2,3-dioxo) show strong IR absorption at ~1700–1750 cm⁻¹. Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns confirming the sulfonamide moiety .

Q. What in vitro antibacterial assays are suitable for evaluating its bioactivity, and how are MIC values interpreted?

- Methodology : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Minimum Inhibitory Concentration (MIC) values ≤0.250 mg/mL (as observed in sulfonohydrazone analogs) indicate potent antibacterial activity. Replicates (n=3) and positive controls (e.g., ciprofloxacin) are necessary to validate results .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?

- Methodology : Quantum chemical calculations (e.g., DFT) predict reactive intermediates, while molecular docking identifies sulfonamide interactions with bacterial targets (e.g., dihydrofolate reductase). Institutions like ICReDD combine computational reaction path searches with experimental validation to reduce trial-and-error cycles. For example, transition-state modeling can prioritize hydrazone derivatives with optimal steric and electronic properties .

Q. What strategies resolve contradictions in bioactivity data between structurally similar analogs?

- Methodology : Discrepancies may arise from substituent positioning (e.g., 3-methyl vs. 6-sulfonamide groups). Comparative SAR studies using isosteric replacements (e.g., replacing methyl with ethyl) and pharmacokinetic profiling (e.g., LogP measurements) clarify structure-activity relationships. X-ray crystallography of ligand-target complexes (e.g., with bacterial enzymes) provides mechanistic insights .

Q. How can reactor design improve scalability of the synthesis while maintaining purity?

- Methodology : Continuous-flow reactors enhance heat/mass transfer during exothermic steps (e.g., chlorosulfonation). Membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing impurities. Process simulations (Aspen Plus®) model parameter effects (e.g., pressure, residence time) on yield and purity .

Q. What in vivo models are appropriate for assessing toxicity and efficacy of this compound?

- Methodology : Murine models for systemic infections (e.g., septicemia) evaluate dose-dependent efficacy and organ toxicity. Histopathological analysis (liver/kidney sections) and pharmacokinetic studies (plasma half-life via HPLC) ensure therapeutic safety. Comparative studies with analogs lacking the sulfonamide group isolate toxicity mechanisms .

Properties

IUPAC Name |

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORLVGAEOOXBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.